Morpholine-2,3-dione

Palladium Catalysis Carbonylation Chemoselectivity

Morpholine-2,3-dione (CAS 86310-85-2), molecular formula C4H5NO3, is a heterocyclic building block featuring a six-membered morpholine ring bearing two adjacent carbonyl groups at the 2- and 3-positions. This α-dicarbonyl motif confers distinct electronic properties and reactivity profiles compared to the parent morpholine scaffold.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 86310-85-2
Cat. No. B3331894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-2,3-dione
CAS86310-85-2
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1COC(=O)C(=O)N1
InChIInChI=1S/C4H5NO3/c6-3-4(7)8-2-1-5-3/h1-2H2,(H,5,6)
InChIKeyMENOBBYDZHOWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-2,3-dione (CAS 86310-85-2): Chemical Class and Foundational Characteristics for Research Procurement


Morpholine-2,3-dione (CAS 86310-85-2), molecular formula C4H5NO3, is a heterocyclic building block featuring a six-membered morpholine ring bearing two adjacent carbonyl groups at the 2- and 3-positions. This α-dicarbonyl motif confers distinct electronic properties and reactivity profiles compared to the parent morpholine scaffold [1]. As a versatile intermediate, it serves as a precursor to α-oxo carboxylic acids [2], a key component in the synthesis of the marketed antiemetic drug aprepitant [3], and a crosslinker for superabsorbent hydrogels [4].

Why Morpholine-2,3-dione Cannot Be Replaced by Generic Morpholine Analogs in Critical Syntheses


The morpholine-2,3-dione scaffold is not a simple, interchangeable morpholine derivative. The adjacent 2,3-dicarbonyl system imparts a unique electrophilic character and synthetic trajectory. Generic morpholine analogs (e.g., morpholine, N-methylmorpholine, or morpholin-3-one) lack this α-dicarbonyl, rendering them incapable of undergoing the same chemoselective transformations, such as regioselective ring-opening by nucleophiles [1] or acting as a masked α-oxo acid equivalent [2]. Consequently, substituting a morpholine-2,3-dione with a generic morpholine in a multi-step pharmaceutical synthesis, like that of aprepitant, would break the synthetic route, as the requisite reactivity for downstream functionalization is absent [3].

Quantitative Evidence for Morpholine-2,3-dione Differentiation from Analogs and Alternatives


Reaction Pathway Selectivity: Morpholine-2,3-dione vs. Oxazolidin-2-one Formation

The selectivity between forming a morpholine-2,3-dione or an oxazolidin-2-one from the same β-amino alcohol precursor is governed by the reaction conditions, specifically the carbon monoxide pressure. Under high CO pressure (80 atm), the double carbonylation pathway to the morpholine-2,3-dione is favored, whereas under low CO/O2 pressure (1 atm total), the single carbonylation pathway to the oxazolidin-2-one is exclusive [1]. This demonstrates a clear, quantifiable point of synthetic divergence.

Palladium Catalysis Carbonylation Chemoselectivity Heterocycle Synthesis

Chemoselective Nucleophilic Attack: Ester vs. Amide Carbonyl Reactivity

Morpholine-2,3-diones undergo chemoselective nucleophilic addition by Grignard reagents exclusively at the ester-like carbonyl (C2), a reactivity profile not shared by other diones like oxazolidine-2,4-diones or simpler α-keto amides [1]. This precise reactivity is critical for generating 2-substituted-2-hydroxymorpholin-3-ones, which are key intermediates in synthesizing α-oxo carboxylic acids [2].

Chemoselectivity Grignard Reaction Synthetic Methodology Heterocyclic Chemistry

Validated Synthetic Utility: Documented Role as a Critical Intermediate for Aprepitant

Morpholine-2,3-dione and its derivatives are specifically utilized as intermediates in the synthesis of aprepitant (Emend), a clinically approved NK1 receptor antagonist [1]. This contrasts with simpler morpholine derivatives, which are not reported in the core synthetic route. The published methodology highlights the conversion of N-substituted morpholine-2,3-diones to 2-hydroxymorpholin-3-ones, a step that is essential for constructing the complex chiral framework of the drug.

Pharmaceutical Synthesis Process Chemistry Drug Development Intermediates

Industrial Material Application: Performance as a Hydrogel Crosslinker

Morpholine-2,3-diones are specifically claimed in a patent for the post-crosslinking of superabsorbent hydrogels (SAPs) to improve their absorption properties [1]. This is a distinct industrial application not shared by structurally related heterocycles like oxazolidin-2-ones or piperazine-2,3-diones in the same patent literature.

Polymer Chemistry Superabsorbent Polymers Crosslinking Materials Science

High-Value Application Scenarios for Morpholine-2,3-dione (CAS 86310-85-2) in Research and Industry


Process Development for Aprepitant and Analogous NK1 Antagonists

The established use of morpholine-2,3-dione derivatives as intermediates in the synthesis of aprepitant [1] makes this compound a critical building block for medicinal chemists working on NK1 receptor antagonists or developing improved synthetic routes to this drug class.

Synthesis of Unnatural α-Oxo Carboxylic Acids and Derivatives

Morpholine-2,3-diones act as masked α-oxo acid equivalents, enabling a convenient, two-step synthesis of α-oxo carboxylic acids via Grignard addition and acid hydrolysis [2]. This application is valuable for researchers requiring structurally diverse α-keto acids for enzyme inhibitor design, peptidomimetics, or coordination chemistry.

Formulation of High-Performance Superabsorbent Polymers (SAPs)

As a patented post-crosslinker for hydrogels, morpholine-2,3-dione is a key component for polymer scientists developing next-generation superabsorbent materials with enhanced absorption capacity and gel strength [3]. This directly impacts the performance of hygiene articles and other fluid-absorbing products.

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